D-ribose-L-cysteine

Übersicht

Beschreibung

D-ribose-L-cysteine is a compound formed by the combination of D-ribose, a naturally occurring sugar, and L-cysteine, an amino acid. This compound is known for its ability to boost the synthesis of glutathione, a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-ribose-L-cysteine typically involves the conjugation of D-ribose with L-cysteine through a series of chemical reactions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of L-cysteine and the hydroxyl group of D-ribose .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic processes to ensure high yield and purity. Enzymes such as ribose-5-phosphate isomerase and cysteine synthase can be employed to catalyze the formation of the compound under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: D-ribose-L-cysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining the structural integrity of proteins.

Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom of the cysteine moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophiles such as alkyl halides.

Major Products:

Oxidation: Formation of cystine, a dimer of cysteine.

Reduction: Regeneration of the thiol form of cysteine.

Substitution: Formation of various substituted cysteine derivatives.

Wissenschaftliche Forschungsanwendungen

D-ribose-L-cysteine (DRLC) is a compound investigated for its potential therapeutic applications, primarily related to its role as a precursor to glutathione, a crucial antioxidant within the body . Research suggests DRLC can mitigate oxidative stress, neuroinflammation, and other conditions, indicating its potential use in treating various health issues .

Scientific Research Applications

Neuroprotection: Studies have explored DRLC's neuroprotective effects, particularly in the context of cognitive decline and neurobehavioral impairments .

- PCB-Induced Cognitive Deficits: Research on rats exposed to polychlorinated biphenyls (PCBs), environmental toxicants known to cause cognitive decline, showed that DRLC administration could restore neurobehavioral functions. The study found that DRLC mitigated PCB-induced hyperactivity of certain enzymes, normalized neurochemical homeostasis, and reduced neuroinflammation .

- Alzheimer's Disease Models: In a study involving mice, DRLC was found to attenuate memory dysfunctions induced by copper sulfate, a substance implicated in amyloid aggregation and neuroinflammation in Alzheimer's disease. DRLC enhanced antioxidative pathways, inhibited pro-inflammatory cytokines, and augmented liver function in these mice .

Oxidative Stress and Inflammation Reduction: DRLC has demonstrated the ability to reduce oxidative stress and inflammation in various models .

- Liver Damage: Studies indicate that DRLC can reduce oxidative stress and inflammatory cytokines, thus mitigating liver damage . In male Wistar rats fed a high-fructose, high-fat diet, DRLC prevented hepatic and systemic oxidative stress and pro-inflammatory events .

- Reproductive Dysfunction: Research on diabetic rats showed that DRLC treatment exerted a protective effect against reproductive dysfunction, hyperglycemia, and hyperlipidemia . It significantly decreased blood and serum glucose, total cholesterol, and improved sperm quality and reproductive hormone levels .

- Sleep Deprivation: DRLC can modulate oxidative stress-driven alterations and perturbed emotionality linked with paradoxical sleep deprivation through its anxiolytic and antioxidative properties .

Cardiovascular Health: DRLC has been investigated for its potential in preventing atherosclerosis, a condition characterized by the buildup of plaque in the arteries .

- Atherosclerosis Prevention: In apolipoprotein E-deficient mice, DRLC treatment significantly reduced atherosclerotic lesion area in the aortic sinus and brachiocephalic branch. It also promoted an increase in glutathione concentrations and glutathione peroxidase activity in the liver and erythrocytes, while reducing the levels of oxidized lipids in the livers and arteries .

Glutathione Synthesis: DRLC is believed to assist intracellular glutathione elevation . It effectively promotes the synthesis of glutathione, a potent neutralizer of reactive oxygen species (ROS) .

Data Table: Summary of this compound Applications

Case Studies

While the search results do not provide detailed human case studies, the animal studies suggest potential applications that could be explored in human clinical trials.

- Neurodegenerative Diseases: Given DRLC's ability to mitigate memory dysfunction and neuroinflammation in mouse models of Alzheimer's disease, future studies could investigate its efficacy in human patients with early-stage Alzheimer's .

- Metabolic Disorders: The protective effects of DRLC against hyperglycemia and hyperlipidemia in diabetic rats suggest a potential role in managing metabolic disorders in humans . Clinical trials could assess DRLC's impact on blood glucose levels, lipid profiles, and oxidative stress markers in patients with type 2 diabetes.

- Cardiovascular Disease: The reduction in atherosclerotic lesion area observed in mice treated with DRLC warrants further investigation into its potential as a preventative or therapeutic agent for cardiovascular disease in humans . Studies could evaluate DRLC's effects on arterial plaque formation, lipid levels, and oxidative stress in individuals at risk of or with established cardiovascular disease.

Wirkmechanismus

D-ribose-L-cysteine exerts its effects primarily through the biosynthesis of glutathione. The compound delivers bioavailable L-cysteine, which is a key precursor for glutathione synthesis. The D-ribose component supports the synthesis of adenosine triphosphate (ATP), providing the necessary energy for cellular processes .

Molecular Targets and Pathways:

Glutathione Synthesis Pathway: this compound stimulates the production of glutathione by providing L-cysteine, which combines with L-glutamic acid and glycine to form glutathione.

ATP Synthesis Pathway: D-ribose supports the synthesis of ATP, enhancing cellular energy levels.

Vergleich Mit ähnlichen Verbindungen

N-acetylcysteine: Another cysteine derivative known for its antioxidant properties and ability to boost glutathione levels.

L-cysteine: The parent amino acid of D-ribose-L-cysteine, also involved in glutathione synthesis.

Glutathione: The end product of the pathway stimulated by this compound, known for its role in cellular protection.

Uniqueness: this compound is unique in its dual role of providing both a precursor for glutathione synthesis and supporting ATP production. This dual functionality makes it a potent compound for enhancing cellular health and protecting against oxidative stress .

Biologische Aktivität

D-Ribose-L-cysteine (DRLC) is a compound that has garnered attention for its potential biological activities, particularly as an antioxidant and its role in enhancing glutathione (GSH) synthesis. This article explores the biological activity of DRLC, focusing on its effects on oxidative stress, inflammation, and neuroprotection, supported by data tables and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from ribose and L-cysteine. It is primarily known for its ability to boost intracellular GSH levels, a critical antioxidant that neutralizes reactive oxygen species (ROS). The compound's mechanism involves protecting L-cysteine from metabolic degradation, thereby enhancing its absorption and utilization in the body .

- Antioxidant Activity : DRLC enhances the synthesis of GSH, which plays a pivotal role in cellular defense against oxidative stress. Studies indicate that DRLC administration leads to significant reductions in markers of oxidative stress such as malondialdehyde (MDA) and increases in GSH levels .

- Anti-inflammatory Effects : DRLC has been shown to reduce pro-inflammatory cytokines in various animal models. This effect is particularly notable in studies involving high-fat diets where DRLC administration mitigated hepatic and systemic inflammation .

- Neuroprotective Properties : Research demonstrates that DRLC can counteract memory impairments associated with neurotoxic substances like copper sulfate. It achieves this by reducing oxidative stress and inflammatory responses in brain tissues .

Case Studies and Experimental Results

-

Hepatic Protection : In a study involving male Wistar rats fed a high-fat-high-fructose diet, DRLC supplementation significantly decreased serum levels of uric acid and C-reactive protein (CRP), indicating reduced oxidative stress and inflammation (Table 1) .

Parameter Control Group DRLC Group Malondialdehyde (MDA) 5.4 ± 0.3 µM 2.1 ± 0.2 µM Uric Acid (UA) 7.8 ± 0.5 mg/dL 4.5 ± 0.3 mg/dL C-Reactive Protein (CRP) 10.5 ± 1.0 mg/L 4.0 ± 0.5 mg/L -

Neuroprotection Against Copper Toxicity : In experiments with mice treated with copper sulfate, those administered DRLC showed significant improvements in memory tasks and reduced levels of neuroinflammation markers such as acetylcholinesterase (AChE) activity .

Treatment Group Memory Task Score AChE Activity Control 50 ± 5 0.25 ± 0.02 U/mg Copper Only 30 ± 4 0.45 ± 0.03 U/mg Copper + DRLC 45 ± 3 0.30 ± 0.01 U/mg -

Fertility Enhancement : A study investigating the effects of DRLC on cisplatin-induced testicular damage found that DRLC treatment preserved testicular integrity and improved sperm quality metrics compared to untreated controls .

Sperm Parameter Control Group Cisplatin Group Cisplatin + DRLC Group Sperm Count 120 million/mL 60 million/mL 90 million/mL Motility (%) 70% 40% 60%

Eigenschaften

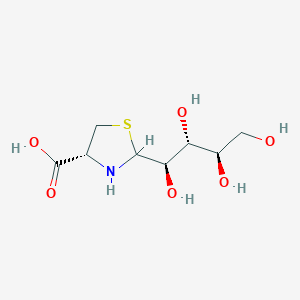

IUPAC Name |

(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-HZYAIORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232617-15-1 | |

| Record name | D-Ribose-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-RIBOSE-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.